molecular formula C11H12N2O3 B177069 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide CAS No. 199287-14-4

7-ethoxy-N-hydroxybenzofuran-2-carboximidamide

Cat. No. B177069
M. Wt: 220.22 g/mol
InChI Key: VTGUMZFCBWBMTG-UHFFFAOYSA-N
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Description

7-ethoxy-N-hydroxybenzofuran-2-carboximidamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively studied.

Mechanism Of Action

The mechanism of action of 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress. This compound also activates various signaling pathways involved in cell survival and apoptosis, which may contribute to its anticancer and neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations include the need for further studies to determine its toxicity and potential side effects, as well as the need for optimization of its dosage and administration.

Future Directions

There are several future directions for the study of 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide. These include further studies to determine its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and diabetes. Additionally, studies are needed to determine its toxicity and potential side effects, as well as to optimize its dosage and administration. Further research is also needed to identify new analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis method of 7-ethoxy-N-hydroxybenzofuran-2-carboximidamide involves the reaction of 7-ethoxy-4-hydroxy-2H-benzofuran-2-one with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then treated with an appropriate acid to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

7-ethoxy-N-hydroxybenzofuran-2-carboximidamide has been studied for its potential applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound has neuroprotective effects and can be used for the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.

properties

CAS RN

199287-14-4

Product Name

7-ethoxy-N-hydroxybenzofuran-2-carboximidamide

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-ethoxy-N'-hydroxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O3/c1-2-15-8-5-3-4-7-6-9(11(12)13-14)16-10(7)8/h3-6,14H,2H2,1H3,(H2,12,13)

InChI Key

VTGUMZFCBWBMTG-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=C2)/C(=N/O)/N

SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=NO)N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=NO)N

synonyms

2-Benzofurancarboximidamide,7-ethoxy-N-hydroxy-(9CI)

Origin of Product

United States

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